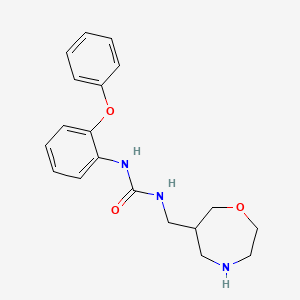![molecular formula C13H16F2N2O B5300620 1-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B5300620.png)
1-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanone is a chemical compound with the molecular formula C13H16F2N2O It is characterized by the presence of a piperazine ring substituted with a 2,5-difluorophenylmethyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzyl chloride and piperazine.
Reaction Conditions: The reaction between 2,5-difluorobenzyl chloride and piperazine is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs.
Analyse Chemischer Reaktionen
1-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl group is substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Studies: It is used in biological research to study its effects on cellular processes and its interactions with biological macromolecules.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 1-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-[4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl]ethanone can be compared with other similar compounds, such as:
1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which may result in different chemical and biological properties.
1-[4-[(2,6-Difluorophenyl)methyl]piperazin-1-yl]ethanone: Another structural analog with variations in the position of fluorine atoms, potentially leading to distinct reactivity and applications.
Eigenschaften
IUPAC Name |
1-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c1-10(18)17-6-4-16(5-7-17)9-11-8-12(14)2-3-13(11)15/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQOLZMKSIJELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B5300547.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300551.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(5-isopropyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5300567.png)
![(3R,5S)-5-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5300573.png)
![5-amino-6-[(E)-(2-methylindol-3-ylidene)methyl]-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300584.png)
![methyl 2-[(5E)-5-[(3-ethoxy-4-phenylmethoxy-5-prop-2-enylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5300587.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5300596.png)
![N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide](/img/structure/B5300602.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5300603.png)

![{(1S)-1-(1H-imidazol-4-ylmethyl)-2-oxo-2-[4-(1-pyrrolidinyl)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]ethyl}amine dihydrochloride](/img/structure/B5300628.png)
![methyl {[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5300631.png)
![N-(2-{4-[(5-ethylpyridin-2-yl)methyl]morpholin-2-yl}ethyl)acetamide](/img/structure/B5300638.png)
